molecular formula C12H16BrNO B8125041 1-(3-Bromo-2-methoxybenzyl)pyrrolidine

1-(3-Bromo-2-methoxybenzyl)pyrrolidine

Cat. No.: B8125041
M. Wt: 270.17 g/mol
InChI Key: YMQHWPFIMCSKRN-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methoxybenzyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 3-bromo-2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methoxybenzyl)pyrrolidine typically involves the reaction of 3-bromo-2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or reduce the pyrrolidine ring.

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or reduced pyrrolidine derivatives.

Scientific Research Applications

1-(3-Bromo-2-methoxybenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methoxybenzyl)pyrrolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and benzyl group. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used in various chemical reactions.

    3-Bromo-2-methoxybenzyl chloride: A precursor in the synthesis of 1-(3-Bromo-2-methoxybenzyl)pyrrolidine.

    N-Benzylpyrrolidine: A structurally similar compound with different substituents on the benzyl group.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-[(3-bromo-2-methoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-12-10(5-4-6-11(12)13)9-14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHWPFIMCSKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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